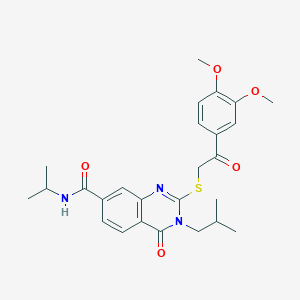

![molecular formula C12H13N3OS B2573085 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-49-5](/img/structure/B2573085.png)

2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, which include 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, can be achieved through various methods. These include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis

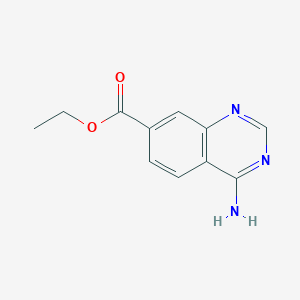

The molecular structure of 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one is characterized by a pyridotriazine core with a cyclopentylsulfanyl group attached. Triazines and tetrazines, which are part of its structure, are common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules .Chemical Reactions Analysis

Triazines and tetrazines, including 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .科学的研究の応用

Synthesis and Heterocyclic Analogues

Research has explored the synthesis of various heterocyclic analogues involving compounds structurally related to 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one. For instance, intramolecular cycloaddition/retro cycloaddition reactions have been applied to synthesize unsymmetrical 2,2′-bipyridine and 2-benzofuropyrazin-2-ylpyridine analogues, highlighting the versatility of triazine derivatives in creating complex heterocyclic structures (Branowska, 2004). Furthermore, a novel one-step cyclocondensation process has been developed to synthesize pyridyl-substituted 1,3,5-triazines from 4H-pyrido[1,3]oxazin-4-ones, demonstrating efficient pathways to access diverse triazine compounds (Le Falher et al., 2014).

Advances in Triazine Syntheses

Triazines, including derivatives similar to 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, have been extensively studied for their applications in N-heterocycle synthesis, natural product preparation, and bioorthogonal chemistry. The inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions of triazines have been highlighted as a powerful method in synthesizing a wide range of heterocycles and studying biomolecules in chemical biology (Zhang et al., 2021).

Drug Delivery Applications

The structural framework of 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one is relevant in the context of drug delivery. Studies have demonstrated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, where triazine compounds facilitated the formation of host-guest systems, potentially enhancing the cytotoxicity of encapsulated compounds against cancer cells (Mattsson et al., 2010).

特性

IUPAC Name |

2-cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c16-12-14-11(17-9-5-1-2-6-9)13-10-7-3-4-8-15(10)12/h3-4,7-9H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOOKHNHGGGDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)

![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)

![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2573007.png)

![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)

![Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2573017.png)

methanone](/img/structure/B2573019.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2573023.png)

![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2573024.png)